N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine

Enzyme Inhibition Myeloperoxidase Thyroid Peroxidase

N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine (Cbz-DIT-OH; CAS 174592-01-9) is a protected, non-proteinogenic L-tyrosine derivative bearing two iodine atoms at the 3- and 5-positions of the phenolic ring. With a molecular weight of 567.11 g/mol and a calculated XLogP3-AA of 4, this compound is classified as a modified amino acid used primarily as an intermediate in solid- and solution-phase peptide synthesis.

Molecular Formula C17H15I2NO5
Molecular Weight 567.11 g/mol
CAS No. 174592-01-9
Cat. No. B13503208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine
CAS174592-01-9
Molecular FormulaC17H15I2NO5
Molecular Weight567.11 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC(CC2=CC(=C(C(=C2)I)O)I)C(=O)O
InChIInChI=1S/C17H15I2NO5/c18-12-6-11(7-13(19)15(12)21)8-14(16(22)23)20-17(24)25-9-10-4-2-1-3-5-10/h1-7,14,21H,8-9H2,(H,20,24)(H,22,23)/t14-/m0/s1
InChIKeyBPPIEMLIAXQPKL-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine (CAS 174592-01-9) – A Protected Diiodotyrosine Building Block for Peptide Synthesis and Tracer Development


N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine (Cbz-DIT-OH; CAS 174592-01-9) is a protected, non-proteinogenic L-tyrosine derivative bearing two iodine atoms at the 3- and 5-positions of the phenolic ring [1]. With a molecular weight of 567.11 g/mol and a calculated XLogP3-AA of 4, this compound is classified as a modified amino acid used primarily as an intermediate in solid- and solution-phase peptide synthesis [1]. The benzyloxycarbonyl (Cbz) group serves as a temporary Nα-protecting group that is orthogonal to the base-labile Fmoc group and can be removed by catalytic hydrogenolysis or strong acid, while the diiodotyrosine side-chain confers unique chemical and biological properties, including heavy-atom effects, enhanced lipophilicity, and utility as a precursor for radiolabeled peptides [2].

Why N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine Cannot Be Replaced by Simpler Diiodotyrosine or Iodotyrosine Analogs


In peptide synthesis, radiolabeling, and pharmacological studies, the specific protecting group and iodine substitution pattern of N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine confer properties that are not recapitulated by its closest analogs. Unprotected 3,5-diiodo-L-tyrosine (DIT) lacks the orthogonal Nα-Cbz group, rendering it unsuitable for standard solid-phase peptide synthesis (SPPS) protocols that require selective deprotection [1]. Conversely, Cbz-protected monoiodotyrosine (Cbz-MIT-OH) or Cbz-tyrosine (Cbz-Tyr-OH) lack the second heavy iodine atom, which is critical for internal heavy-atom effects in photooxidation studies, for achieving high specific activity in radiolabeling via iodine exchange, and for the distinct enzyme inhibition profiles observed with the diiodinated scaffold [2][3]. Additionally, alternative protecting groups such as Fmoc or Boc impose different synthetic constraints; for instance, Fmoc-3,5-diiodo-L-tyrosine is incompatible with acid-labile resins and side-chain protecting groups, whereas Cbz-DIT-OH is ideally suited for Boc-strategy SPPS and solution-phase fragment condensations [4]. The quantitative evidence below substantiates why substitution with a simpler analog compromises experimental outcomes across multiple research applications.

Quantitative Differentiation Evidence for N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine Versus Closest Analogs


Selective Inhibition of Myeloperoxidase (MPO) Over Thyroid Peroxidase (TPO) and CYP3A4

N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine exhibits selective inhibition of human myeloperoxidase (MPO) with an IC50 of 159 nM, while displaying substantially weaker inhibition of thyroid peroxidase (TPO; IC50 = 6.30 μM) and CYP3A4 (IC50 = 2.60 μM) [1]. This selectivity profile (40-fold preference for MPO over TPO, 16-fold over CYP3A4) distinguishes it from unprotected 3,5-diiodo-L-tyrosine, which primarily acts as a TPO substrate and deiodinase substrate, and from simpler iodotyrosines that lack significant MPO engagement [2].

Enzyme Inhibition Myeloperoxidase Thyroid Peroxidase Drug Discovery

Enhanced Heavy-Atom Effect in Singlet Oxygen-Mediated Photooxidation Compared to Monoiodotyrosine

In sensitized photooxidation studies, 3,5-diiodo-L-tyrosine (the core scaffold of the target compound) demonstrates a significantly enhanced internal heavy-atom effect compared to 3-iodo-L-tyrosine and non-iodinated L-tyrosine [1]. The diiodinated derivative exhibits an increased rate constant for intersystem crossing within the encounter complex with singlet oxygen, leading to a reduced effective photooxidation yield (k_r/k_t quotient range 0.7–0.06, where lower values indicate greater deactivation) relative to the monoiodinated analog [1]. This heavy-atom effect is critical for applications requiring controlled singlet oxygen quenching or photostability assessments.

Photochemistry Singlet Oxygen Heavy-Atom Effect Thyroid Hormone Analogs

Slower In Vivo Deiodination Rate of Diiodotyrosine Scaffold Versus Monoiodotyrosine

In vivo studies in normal rats demonstrate that 3,5-diiodo-L-tyrosine undergoes slower dehalogenation compared to 3-iodo-L-tyrosine [1]. Specifically, l-3-iodotyrosine is almost completely deiodinated in normal rats, whereas l-3,5-diiodotyrosine exhibits a reduced rate of deiodination, consistent with the stepwise removal of iodine atoms and the specificity of iodotyrosine deiodinase [1][2]. This metabolic distinction is preserved in thyroidectomized rats, confirming that the diiodinated scaffold confers greater resistance to peripheral deiodinase activity.

Metabolic Stability Deiodination In Vivo Pharmacokinetics Thyroid Hormone Metabolism

Divergent Antioxidant Activity: Diiodotyrosine (DIT) Does Not Inhibit LDL Oxidation Unlike Triiodothyronine (T3) and Thyronine Analogs

In a comparative in vitro study of copper-induced LDL oxidation, 3,5-diiodo-L-tyrosine (DIT) at 1 μM concentration did not modify any kinetic parameter (Tlag, Vmax, Dmax) of LDL oxidation, whereas 3,5,3'-triiodo-L-thyronine (T3), 3,5-diiodo-L-thyronine (T2), and other thyronine derivatives significantly increased the lag phase (Tlag) and decreased the maximum oxidation velocity (Vmax) in a concentration-dependent manner [1]. This clear functional divergence—DIT lacks antioxidant activity while thyronines possess it—defines the scaffold-specific biological profile of diiodotyrosine-based compounds and distinguishes them from thyroid hormone mimetics.

Antioxidant Activity LDL Oxidation Thyroid Hormone Mimetics Cardiovascular Research

Orthogonal Cbz Protection Enables Selective Deprotection in SPPS Unavailable with Unprotected Diiodotyrosine

The Nα-Cbz protecting group of N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine is orthogonal to the Fmoc group and compatible with Boc-strategy solid-phase peptide synthesis (SPPS), enabling selective deprotection via catalytic hydrogenolysis or treatment with strong acids such as HBr/AcOH or HF [1][2]. In contrast, unprotected 3,5-diiodo-L-tyrosine (DIT) lacks an Nα-protecting group and cannot be directly incorporated into SPPS without risking uncontrolled oligomerization or side reactions at the free amino group [3]. Furthermore, the Cbz group is stable to the mildly basic conditions used for Fmoc removal, allowing for orthogonal protecting group strategies in convergent peptide synthesis [2].

Peptide Synthesis Solid-Phase Peptide Synthesis (SPPS) Protecting Group Orthogonality Boc Chemistry

Utility as a Precursor for High-Specific-Activity Tritium-Labeled Peptides via Reductive Deiodination

Protected diiodotyrosine derivatives serve as direct precursors for the synthesis of tritium-labeled peptides via catalytic reductive deiodination, a method that yields high specific radioactivities while preserving peptide integrity [1]. In a representative study, protected β-corticotrophin-(1–24)-tetracosapeptide containing a diiodotyrosine residue at position 2 was converted to [3,5-³H₂-Tyr²]-corticotrophin with a specific radioactivity of 29.0 Ci mmol⁻¹ by reductive deiodination of the protected precursor [1]. This approach avoids the oxidative damage associated with direct radioiodination of pre-formed peptides and enables precise control over the labeling site and stoichiometry [2]. The Cbz-protected diiodotyrosine building block (this compound) is ideally suited for incorporation into such protected peptide precursors prior to the tritiation step [3].

Radiolabeling Tritiation Peptide Tracers Nuclear Medicine

Optimal Research and Industrial Applications for N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine


Synthesis of Boc-Strategy Peptides Containing a Diiodotyrosine Residue

N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine is the reagent of choice for incorporating a diiodotyrosine residue into peptides synthesized via Boc-strategy solid-phase peptide synthesis (SPPS). The Cbz group is orthogonal to the Boc group and is stable to the TFA deprotection steps used to remove Boc, yet can be cleaved at the final stage using HF or catalytic hydrogenolysis [1]. This enables the construction of peptides bearing the heavy diiodotyrosine moiety without side-chain deiodination, which can occur under the strongly basic conditions used for Fmoc removal. The compound is also suitable for solution-phase fragment condensations where orthogonal Nα-protection is required.

Preparation of High-Specific-Activity Tritium-Labeled Peptide Tracers

This compound serves as an essential precursor for synthesizing tritium-labeled peptides with high specific activity and defined labeling stoichiometry. After incorporation into a protected peptide sequence via standard coupling chemistry, the diiodotyrosine residue undergoes catalytic reductive deiodination in the presence of tritium gas to yield [3,5-³H₂]-tyrosine with specific radioactivities exceeding 25 Ci mmol⁻¹ [1]. This method avoids the oxidative damage and heterogeneous labeling associated with direct radioiodination and is particularly valuable for preparing radioligands for receptor binding assays, autoradiography, and pharmacokinetic studies.

Development of Selective Myeloperoxidase (MPO) Inhibitors

The selective inhibition of MPO (IC50 = 159 nM) over TPO (IC50 = 6.30 μM) and CYP3A4 (IC50 = 2.60 μM) exhibited by N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine [1] positions this compound as a valuable tool molecule or lead scaffold for MPO-targeted drug discovery. MPO is implicated in chronic inflammatory diseases, atherosclerosis, and neurodegenerative conditions. The Cbz-protected form allows for facile derivatization of both the N-terminus (after Cbz removal) and the C-terminus, enabling medicinal chemistry campaigns to optimize potency and selectivity while maintaining the core diiodotyrosine pharmacophore that drives MPO engagement.

Photochemical Studies Requiring a Defined Heavy-Atom Effect

For investigations of singlet oxygen-mediated photooxidation mechanisms or for developing photostable peptide therapeutics, N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine provides a well-characterized scaffold with a pronounced internal heavy-atom effect [1]. The diiodotyrosine moiety enhances intersystem crossing and promotes non-reactive deactivation of singlet oxygen, a property that is quantitatively distinct from monoiodotyrosine and non-iodinated tyrosine analogs [1]. The protected form facilitates incorporation into model peptides for systematic photophysical studies without interference from free amino or carboxyl groups.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.